molecular formula C8H17ClN2O B13627762 rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride,cis

rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride,cis

Katalognummer: B13627762
Molekulargewicht: 192.68 g/mol
InChI-Schlüssel: UIBFMEZPGGLDRH-HHQFNNIRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride, cis: is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. The process often includes the use of catalysts and specific reaction temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and chromatography are commonly employed to separate and purify the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur, particularly nucleophilic substitutions, where the amino group may be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride, cis is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying chiral interactions and reactions.

Biology: In biological research, this compound is often used to investigate the effects of chirality on biological systems. It can serve as a model compound for studying enzyme-substrate interactions and receptor binding.

Medicine: In medicine, rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride, cis has potential applications in drug development. Its chiral nature can influence the pharmacokinetics and pharmacodynamics of drug candidates.

Industry: In industrial applications, this compound is used in the production of pharmaceuticals and fine chemicals. Its stereochemistry is crucial for the development of enantiomerically pure products.

Wirkmechanismus

The mechanism of action of rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride, cis involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain receptors or enzymes, influencing their activity. This selective binding can modulate biochemical pathways and produce desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

  • rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid
  • rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid

Comparison: Compared to similar compounds, rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride, cis stands out due to its unique amino and carboxamide functional groups. These groups contribute to its distinct chemical reactivity and biological activity. Additionally, its specific stereochemistry provides unique interactions with molecular targets, making it valuable for various applications.

Eigenschaften

Molekularformel

C8H17ClN2O

Molekulargewicht

192.68 g/mol

IUPAC-Name

(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-10-8(11)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3,(H,10,11);1H/t6-,7+;/m1./s1

InChI-Schlüssel

UIBFMEZPGGLDRH-HHQFNNIRSA-N

Isomerische SMILES

CNC(=O)[C@@H]1CCCC[C@@H]1N.Cl

Kanonische SMILES

CNC(=O)C1CCCCC1N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.